1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the phthalazinone core, followed by the introduction of the chlorophenylmethyl group and the hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl moiety. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like sodium hydride, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield phthalazinone oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes such as apoptosis and proliferation.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar core structures but different substituents.
Azepine Derivatives: Compounds containing the azepine ring system with various functional groups.
Uniqueness
1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(3-phenyl-2-propenyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
110406-36-5 |
---|---|
Molecular Formula |
C30H31Cl2N3O |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-[(E)-3-phenylprop-2-enyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H30ClN3O.ClH/c31-25-16-14-24(15-17-25)22-29-27-12-4-5-13-28(27)30(35)34(32-29)26-11-7-20-33(21-18-26)19-6-10-23-8-2-1-3-9-23;/h1-6,8-10,12-17,26H,7,11,18-22H2;1H/b10-6+; |
InChI Key |
VJAQWPUQVYPHCU-AAGWESIMSA-N |
Isomeric SMILES |
C1CC(CCN(C1)C/C=C/C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Canonical SMILES |
C1CC(CCN(C1)CC=CC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.